1-(2-Chloro-3-hydroxyphenyl)pyrrolidine-2-carboxylic acid
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Overview
Description
1-(2-Chloro-3-hydroxyphenyl)pyrrolidine-2-carboxylic acid is a compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-3-hydroxyphenyl)pyrrolidine-2-carboxylic acid typically involves the condensation of 2-chloro-3-hydroxybenzaldehyde with pyrrolidine-2-carboxylic acid under acidic or basic conditions. The reaction can be catalyzed by various reagents such as acids or bases to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-3-hydroxyphenyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products:
Scientific Research Applications
1-(2-Chloro-3-hydroxyphenyl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-3-hydroxyphenyl)pyrrolidine-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s hydroxy and chloro groups allow it to form hydrogen bonds and interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of oxidative stress or modulation of inflammatory pathways .
Comparison with Similar Compounds
1-(2-Hydroxyphenyl)pyrrolidine-2-carboxylic acid: Lacks the chloro group, which may reduce its reactivity.
1-(3-Chloro-2-hydroxyphenyl)pyrrolidine-2-carboxylic acid: Similar structure but different position of the chloro group, which can affect its chemical properties.
1-(2-Chloro-4-hydroxyphenyl)pyrrolidine-2-carboxylic acid: The hydroxy group is in a different position, potentially altering its biological activity.
Uniqueness: 1-(2-Chloro-3-hydroxyphenyl)pyrrolidine-2-carboxylic acid is unique due to the specific positioning of the chloro and hydroxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H12ClNO3 |
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Molecular Weight |
241.67 g/mol |
IUPAC Name |
1-(2-chloro-3-hydroxyphenyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H12ClNO3/c12-10-7(3-1-5-9(10)14)13-6-2-4-8(13)11(15)16/h1,3,5,8,14H,2,4,6H2,(H,15,16) |
InChI Key |
VBZHENWFVMPLLB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C2=C(C(=CC=C2)O)Cl)C(=O)O |
Origin of Product |
United States |
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